5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol
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Overview
Description
5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol is a complex organic compound that features a phenolic structure with an amino group, a methoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitrophenol with hydrazine to form the corresponding hydrazone, which is then cyclized to form the tetrazole ring. The final step involves the reduction of the nitro group to an amino group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the tetrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: Similar in structure but lacks the methoxy and phenolic groups.
2-Methoxy-5-aminophenol: Similar but lacks the tetrazole ring.
4-(1H-1,2,3,4-Tetrazol-5-yl)phenol: Similar but lacks the amino and methoxy groups.
Uniqueness
5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tetrazole ring and the phenolic group allows for diverse interactions with biological molecules, making it a valuable compound in various fields of research.
properties
Molecular Formula |
C8H9N5O2 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-amino-2-methoxy-4-(2H-tetrazol-5-yl)phenol |
InChI |
InChI=1S/C8H9N5O2/c1-15-7-2-4(5(9)3-6(7)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13) |
InChI Key |
XVFRKVQBVWWIRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNN=N2)N)O |
Origin of Product |
United States |
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